Azetidin-3-ylmethanamine
Overview
Description
Azetidin-3-ylmethanamine is a four-membered nitrogen-containing heterocycle. It is a derivative of azetidine, which is known for its significant ring strain and unique reactivity. The compound has the molecular formula C4H10N2 and is used in various fields of chemistry and medicinal research due to its structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidin-3-ylmethanamine typically involves the cyclization of open-chain precursors or the reduction of azetidinones. One common method is the intramolecular cyclization of 1,3-aminopropanols using a modified Mitsunobu reaction . Another approach involves the reduction of azetidin-2-ones with diborane .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, focusing on efficient cyclization and reduction processes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Azetidin-3-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azetidinones.
Reduction: Reduction reactions can convert azetidinones back to azetidines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Diborane and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alkoxides are used under basic conditions.
Major Products:
Oxidation: Azetidinones.
Reduction: Azetidines.
Substitution: Functionalized azetidines with various substituents.
Scientific Research Applications
Azetidin-3-ylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its role in the synthesis of bioactive compounds and potential therapeutic agents.
Industry: Utilized in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of azetidin-3-ylmethanamine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in ring-opening reactions and form stable intermediates. These intermediates can then undergo further transformations to yield a variety of products .
Comparison with Similar Compounds
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and different reactivity profile.
Uniqueness: Azetidin-3-ylmethanamine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
azetidin-3-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c5-1-4-2-6-3-4/h4,6H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAXJDJIFGIBGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435545 | |
Record name | Azetidin-3-ylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116770-48-0 | |
Record name | Azetidin-3-ylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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